2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one
Description
2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one is a brominated aromatic ketone featuring a furan ring substituted with a 4-chlorophenyl group. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing anticandidal, anticancer, and antiviral agents. Its structure combines electrophilic (bromo and ketone groups) and aromatic (chlorophenyl-furan) moieties, enabling diverse reactivity in nucleophilic substitutions and cyclocondensation reactions .
Properties
CAS No. |
39170-34-8 |
|---|---|
Molecular Formula |
C12H8BrClO2 |
Molecular Weight |
299.55 g/mol |
IUPAC Name |
2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H8BrClO2/c13-7-10(15)12-6-5-11(16-12)8-1-3-9(14)4-2-8/h1-6H,7H2 |
InChI Key |
SLQUUKHUMCEXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone typically involves the bromination of 1-(5-(4-chlorophenyl)furan-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanol.
Oxidation: Formation of furanone derivatives.
Scientific Research Applications
2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural differences and physicochemical properties of 2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one and related compounds:
Key Observations :
- Halogen Effects : Bromine substitution enhances electrophilicity compared to chlorine, facilitating nucleophilic attacks (e.g., in imidazole reactions ). However, chlorine derivatives like 2-chloro-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one exhibit lower molecular weights and distinct biological activities (e.g., anticandidal activity ).
- Aromatic Substituents : Nitro groups (e.g., in 4-nitrophenyl derivatives) increase reactivity but raise toxicity risks , while methoxy or sulfonyl groups (e.g., in indole derivatives ) improve solubility and synthetic versatility.
- Positional Isomerism : Ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit higher density and melting points than para-substituted analogs due to steric and packing differences .
Biological Activity
2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one, with the CAS number 39170-34-8, is a synthetic organic compound belonging to the class of furan derivatives. Its structure includes a bromine atom, a chlorophenyl group, and a furan ring, which contribute to its unique biological properties. This article delves into the biological activity of this compound, highlighting its medicinal applications, mechanisms of action, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H8BrClO2 |
| Molecular Weight | 299.55 g/mol |
| IUPAC Name | 2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethanone |
| CAS Number | 39170-34-8 |
| InChI Key | SLQUUKHUMCEXML-UHFFFAOYSA-N |
Medicinal Chemistry Applications
Research indicates that 2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one has significant potential in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceutical compounds known for their anti-inflammatory and anticancer properties. The compound's ability to interact with biological targets makes it a valuable candidate for drug development.
The biological activity of this compound is largely attributed to its structural components:
- The bromine atom and carbonyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules.
- This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its therapeutic effects.
Inhibitory Activities
A study focusing on halogenated compounds similar to 2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one evaluated their inhibitory activities against various enzymes. The findings revealed:
- Monoamine oxidase (MAO) inhibition: The compound exhibited competitive inhibition characteristics, with IC50 values indicating effective interactions with MAO-B.
- The presence of halogen substitutions (like bromine and chlorine) significantly influenced the potency of these compounds against targeted enzymes .
Toxicity Evaluation
In vitro toxicity assessments conducted on Vero cell lines demonstrated that 2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one was nontoxic at concentrations up to 100 μg/mL. This suggests its safety profile in biological assays, making it suitable for further pharmacological studies .
Comparative Analysis
To understand the uniqueness of 2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-1-(5-(2,4-dichlorophenyl)furan-2-yl)ethanone | Similar furan ring, different chlorophenyl substitution | Anticancer properties noted |
| 2-Bromo-1-(5-(4-fluorophenyl)furan-2-yl)ethanone | Fluorine instead of chlorine | Moderate anti-inflammatory effects |
| 2-Bromo-1-(5-(4-methylphenyl)furan-2-yl)ethanone | Methyl substitution | Enhanced interactions with certain enzymes |
The presence of the 4-chlorophenyl group in 2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethanone imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
